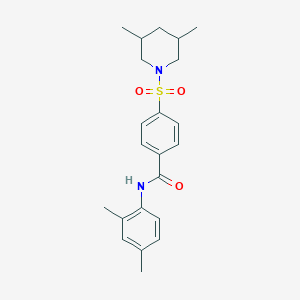

N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide-based benzamide derivative characterized by a central benzamide scaffold substituted at the para position with a sulfonyl group linked to a 3,5-dimethylpiperidine moiety. The amide nitrogen is further substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-5-10-21(18(4)12-15)23-22(25)19-6-8-20(9-7-19)28(26,27)24-13-16(2)11-17(3)14-24/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXPOZSMJZYNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Amidation: The final step involves the coupling of the sulfonylated piperidine with 2,4-dimethylphenylamine under suitable conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exhibit potent anticancer properties. The mechanism often involves the inhibition of key proteins involved in tumorigenesis.

Key Findings :

- MDM2 Inhibition : This compound has been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

Case Study: Cancer Therapeutics

A study using murine models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to control groups. The enhanced apoptosis was attributed to the activation of p53 .

Antimicrobial Activity

The sulfonamide group in this compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial and fungal strains.

Antibacterial and Antifungal Screening :

Compounds derived from sulfonamide structures have been evaluated for their antibacterial and antifungal activities using standard methods such as agar diffusion techniques .

| Activity | Pathogen | Results |

|---|---|---|

| Antibacterial Activity | Staphylococcus aureus | Zone of inhibition measured |

| Antifungal Activity | Candida albicans | Effective against mold fungi |

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2,4-Dimethylphenyl)-4-(trifluoromethyl)benzenesulfonamide (H57357)

- Substituents: Trifluoromethyl (-CF₃) group at the para position of the benzene ring.

- Key Differences: The absence of the 3,5-dimethylpiperidinyl-sulfonyl group reduces steric bulk and alters electronic properties. The -CF₃ group enhances lipophilicity (logP ~4.0) and may improve metabolic stability compared to alkyl-substituted sulfonamides.

N4-Acetylsulfamethazine (5) Substituents: Pyrimidinyl-amino-sulfonyl group with an acetylated amine.

- Substituents: Difluoromethyl-triazolone and methylsulfonamide groups.

- Key Differences: The triazolone ring increases rigidity and polar interactions, leading to higher PSA (~150 Ų) and reduced oral bioavailability compared to the target compound .

N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

- Substituents: Dihydroacenaphthylene group instead of 2,4-dimethylphenyl.

- Key Differences: The bulky polycyclic aromatic group may impede solubility but enhance binding affinity to hydrophobic enzyme pockets.

Physicochemical and Bioavailability Metrics

Analysis :

- Oral Bioavailability : The target compound’s PSA (<140 Ų) and rotatable bond count (≤10) align with Veber’s criteria for favorable bioavailability in rats, outperforming sulfentrazone and N4-acetylsulfamethazine .

- Lipophilicity : The trifluoromethyl analog (H57357) exhibits higher logP, which may enhance blood-brain barrier penetration but increase off-target binding risks.

- Metabolic Stability : The 3,5-dimethylpiperidinyl group in the target compound likely reduces oxidative metabolism compared to the pyrimidine or triazolone groups in analogs .

Biological Activity

N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

- CAS Number : 154913-18-5

The structural formula can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and cellular signaling pathways.

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The compound was administered at varying doses, showing a dose-dependent increase in locomotor activity and reduced immobility in the forced swim test.

Antinociceptive Properties

In another investigation, the compound was evaluated for its antinociceptive properties using the hot plate test. Results indicated that it significantly increased pain threshold compared to controls, suggesting potential use in pain management therapies.

Neuroprotective Activity

Research conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound against glutamate-induced cytotoxicity in neuronal cell cultures. The results showed that treatment with this compound significantly reduced cell death and oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.